molecular formula C8H5NO5 B8630069 4-Formyl-2-nitrobenzoic acid

4-Formyl-2-nitrobenzoic acid

Cat. No.: B8630069
M. Wt: 195.13 g/mol
InChI Key: BXRTUCCEGAHNBJ-UHFFFAOYSA-N
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Description

4-Formyl-2-nitrobenzoic acid is a benzoic acid derivative featuring both a formyl (–CHO) and a nitro (–NO₂) group at the 4- and 2-positions, respectively. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances acidity at the carboxylic acid position, and the formyl group, which can participate in hydrogen bonding or act as a site for further chemical modifications .

Properties

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

4-formyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H5NO5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12)

InChI Key

BXRTUCCEGAHNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

4-Formyl-2-nitrobenzoic acid participates in nucleophilic aromatic substitution due to its electron-deficient aromatic ring, which is activated by the nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups direct incoming nucleophiles to positions ortho or para to themselves. For example, the nitro group strongly deactivates the ring, favoring substitution at the carboxylic acid-adjacent positions.

Reaction Type Conditions Reagents Outcome
Nucleophilic substitutionRefluxing in inert solvents (e.g., DMF)Alkoxides, thiolates, or amine nucleophilesIntroduction of functional groups at activated positions
Hydrolysis of estersAqueous alkaline conditionsHydroxide ions (e.g., NaOH)Conversion of esters to carboxylates

Example: The compound can react with methyl bromoacetate under basic conditions to form ester derivatives.

Reduction Reactions

The nitro group (-NO₂) in this compound is susceptible to reduction, typically yielding amino derivatives. Common catalysts include palladium (Pd/C) or Raney nickel under hydrogenation conditions.

Reaction Type Conditions Reagents Outcome
Catalytic hydrogenationPressurized H₂ (50–100 atm), elevated temperaturesPd/C, Raney NiReduction of -NO₂ to -NH₂
Acidic reductionHCl/H₂O, refluxSnCl₂ or Fe/HClSelective reduction of nitro groups

Note: The formyl group (-CHO) may undergo concurrent reduction to a methyl group (-CH₃) under vigorous conditions.

Oxidation Reactions

3.1 Oxidation of the formyl group (-CHO)
The aldehyde group reacts readily with oxidizing agents to form carboxylic acids.

Reaction Type Conditions Reagents Outcome
Oxidation to carboxylic acidAqueous acidic conditionsKMnO₄, CrO₃Conversion of -CHO to -COOH
Oxidative cleavageBasic conditions (pH > 7)AgNO₃, NaOHFormation of dicarboxylic acids

Example: Treatment with potassium permanganate (KMnO₄) in acidic medium converts the formyl group to a carboxylic acid .

3.2 Oxidation of the benzene ring
The ring itself is resistant to oxidation due to the deactivating nitro and carboxylic acid groups.

Esterification

The carboxylic acid group (-COOH) undergoes esterification with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

Reaction Type Conditions Reagents Outcome
Acid-catalyzed esterificationReflux with excess alcoholSOCl₂, alcoholsFormation of esters (e.g., methyl esters)
Activated ester couplingRoom temperature, inert solventsDCC, DMAP, alcoholsHigh-yield ester formation

Example: Reaction with methanol under acidic conditions yields methyl 4-formyl-2-nitrobenzoate .

Cyclization Reactions

The compound can participate in intramolecular cyclization when functional groups are positioned to enable ring formation. For instance, the nitro group may act as a leaving group under basic conditions, facilitating ring-closure reactions.

Reaction Type Conditions Reagents Outcome
Ring-closing metathesisTransition metal catalysts (e.g., Grubbs)Catalysts, inert solventsFormation of cyclic derivatives
Nucleophilic aromatic cyclizationHigh temperatures, basic conditionsAlkali metalsIntramolecular coupling

Key Research Findings

  • Synthesis Challenges : Direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, necessitating indirect routes via nitroacetophenone intermediates .

  • Catalyst Optimization : Ammonium metavanadate reduces induction periods in nitric acid oxidations, improving reaction efficiency .

  • Isomer Control : Fractional distillation of nitroethylbenzenes enables selective synthesis of 2- or 4-nitrobenzoic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Nitrobenzoic Acid (CAS 62-23-7)

  • Structure : Contains a nitro group at the 4-position but lacks the formyl group.
  • Properties : Higher acidity (pKa ~1.6) compared to unsubstituted benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effect of the nitro group .
  • Applications : Used as a precursor in dye synthesis and pharmaceuticals.

4-Formylbenzoic Acid

  • Properties : The formyl group reduces acidity (pKa ~3.5) compared to 4-nitrobenzoic acid. It participates in hydrogen bonding, influencing crystal packing .
  • Applications : Intermediate in organic synthesis for polymers and drug candidates.

Ester Derivatives: 4-Formyl-2-nitrophenyl Benzoates

  • Examples :
    • 4-Formyl-2-nitrophenyl 4-bromo benzoate (F4BrB) : Bromine substituent increases molecular weight and polarizability, affecting solubility .
    • 4-Formyl-2-nitrophenyl 3-nitro-2-methyl benzoate (I) : Methyl and nitro groups induce steric hindrance, altering dihedral angles between aromatic rings (4.96° in (I) vs. 62.90° in F4BrB) .
  • Crystal Packing: Non-classical C–H⋯O interactions dominate, forming helical chains or edge-fused rings (R₃³(15) motifs) .

Fluoro- and Methyl-Substituted Analogs

  • 4-Fluoro-2-methyl-3-nitrobenzoic Acid (CAS 1079991-68-6) :
    • Structure : Fluorine and methyl groups at the 4- and 2-positions, respectively.
    • Properties : Fluorine’s electronegativity enhances acidity, while the methyl group introduces steric effects.
    • Applications : Used in agrochemical and pharmaceutical research .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Functional Groups Dihedral Angle (°) Key Interactions
4-Formyl-2-nitrobenzoic Acid* 211.13 –COOH, –CHO, –NO₂ N/A Inferred H-bonding
4-Nitrobenzoic Acid 167.12 –COOH, –NO₂ N/A Classical H-bonds
F4BrB 395.17 –COO–, –CHO, –NO₂, –Br 62.90 Halogen interactions
Compound (I) 364.28 –COO–, –CHO, –NO₂, –CH₃ 4.96 C–H⋯O chains

*Properties inferred from analogs.

Table 2: Substituent Effects on Reactivity

Compound Key Substituents Acidity (Relative) Solubility Trends
This compound –NO₂ (electron-withdrawing), –CHO High Low in non-polar solvents
4-Formylbenzoic Acid –CHO (electron-withdrawing) Moderate Moderate in polar solvents
4-Fluoro-2-methyl-3-nitrobenzoic Acid –F, –CH₃, –NO₂ Very High Low (steric hindrance)

Key Research Findings

Crystal Engineering : The dihedral angles between aromatic rings in ester derivatives vary significantly (4.96° to 62.90°), influenced by substituent steric effects and intermolecular interactions .

Synthetic Routes : Derivatives are synthesized via esterification using thionyl chloride and acetonitrile, highlighting the reactivity of the parent acid’s –COOH group .

Interactions: Non-classical C–H⋯O bonds dominate crystal packing in nitro-formyl derivatives, enabling tailored material design .

Q & A

How can synthetic routes for 4-Formyl-2-nitrobenzoic acid derivatives be optimized to ensure high-purity yields?

Level: Basic
Methodological Answer:
A two-step synthesis involving thionyl chloride-mediated activation of carboxylic acids followed by esterification with phenolic precursors is widely used. For example, 3-nitro-2-methylbenzoic acid can be refluxed with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 4-hydroxy-3-nitrobenzaldehyde in acetonitrile with pyridine as a catalyst. IR spectroscopy (C=O stretches at ~1720 cm⁻¹ for esters and ~1690 cm⁻¹ for aldehydes) and melting point analysis are critical for verifying purity. Recrystallization in acetonitrile is recommended to remove unreacted starting materials .

What advanced techniques are employed to resolve non-classical hydrogen bonding patterns in this compound crystals?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) combined with graph-set analysis (e.g., R₃³(15) motifs) is essential for identifying weak C–H⋯O interactions. For instance, in 4-formyl-2-nitrophenyl benzoate derivatives, helical chains along the [010] axis are stabilized by C10–H⋯O5 and C12–H⋯O4 interactions. SHELXL refinement software can model these interactions, while ORTEP-III visualizes molecular packing. Non-classical hydrogen bonds are quantified using geometric parameters (distance: 2.5–3.2 Å; angle: 110–160°) .

Which spectroscopic methods are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., aldehyde C=O at ~1690 cm⁻¹, ester C=O at ~1720 cm⁻¹, and nitro group stretches at ~1530–1350 cm⁻¹).
  • NMR Spectroscopy: 1^1H NMR reveals aldehyde protons at δ 10.1–10.3 ppm and aromatic protons in the δ 7.5–8.5 ppm range.
  • X-ray Diffraction: Resolves molecular geometry, dihedral angles between aromatic rings (e.g., 4.96° in planar systems), and torsion angles in ester groups (~46–50°) .

How can computational methods predict the electronic properties of this compound derivatives?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets is effective for calculating frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These models explain reactivity trends, such as the electrophilic nature of the formyl group. ADMET predictions (e.g., using SwissADME) further correlate structural features with pharmacokinetic properties .

What safety protocols are critical when handling this compound in the laboratory?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Use impermeable gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of dust.
  • Spill Management: Collect solid residues in sealed containers and avoid aqueous discharge.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

How should researchers address contradictions in reported crystal packing motifs of this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in molecular packing (e.g., dihedral angles varying from 4.96° to 62.90° between aromatic rings) may arise from crystallization conditions (solvent, temperature) or substituent effects. Systematic analysis includes:

Re-refining raw diffraction data using SHELXL to validate atomic positions.

Comparing hydrogen-bonding networks via Mercury CSD software.

Replicating synthesis under controlled conditions (e.g., solvent polarity, slow evaporation).

Applying Hirshfeld surface analysis to quantify intermolecular contacts .

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